molecular formula C26H28ClN3O3S3 B2392388 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride CAS No. 1351659-02-3

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride

Cat. No. B2392388
M. Wt: 562.16
InChI Key: GOVTUIXIURVEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anti-Tubercular Compounds

Scientific Field: Medicinal Chemistry

Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Results or Outcomes

The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Anti-Inflammatory Properties

Scientific Field: Medicinal Chemistry

Methods of Application

The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Results or Outcomes

Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition. These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Anti-Cancer Compounds

Scientific Field: Medicinal Chemistry

Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .

Results or Outcomes: The treatment of MGC-803 cells with the synthesized benzothiazole derivatives induces S phase arrest, up-regulates the pro-apoptotic protein, down-regulates the anti-apoptotic protein, activates caspase-3, and subsequently induces mitochondrial dysfunction so as to induce cell apoptosis .

Antibiotics

Scientific Field: Medicinal Chemistry

Methods of Application

N-(2-(benzo[d]thiazole-2-yl)acetyl)arylsulfonohydrazide was added to a stirred solution of the N-aryl-2-cyano-3-(dimethyl amino) acrylamide in a dry dioxane containing potassium hydroxide. The reaction mixture was refluxed for 8 hours .

Results or Outcomes: The synthesized compounds were judged by their C, H, and N analysis and the structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Antimicrobial Compounds

Scientific Field: Medicinal Chemistry

Methods of Application

N-(2-(benzo[d]thiazol-2-yl)acetyl)arylsulfonohydrazide was added to a stirred solution of the N-aryl-2-cyano-3-(dimethyl amino) acrylamide in a dry dioxane containing potassium hydroxide. The reaction mixture was refluxed for 8 hours .

Results or Outcomes: The synthesized compounds were judged by their C, H, and N analysis and the structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Anti-Alzheimer’s Compounds

Scientific Field: Medicinal Chemistry

Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Results or Outcomes

The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Future Directions

The future directions for the research on benzothiazole derivatives could involve further synthetic developments, in-depth study of their mechanism of action, and exploration of their potential applications in medical and pharmaceutical fields .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylphenyl)sulfonylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S3.ClH/c1-17-9-11-18(12-10-17)35(31,32)15-5-8-23(30)28-26-24(19-13-14-29(2)16-22(19)34-26)25-27-20-6-3-4-7-21(20)33-25;/h3-4,6-7,9-12H,5,8,13-16H2,1-2H3,(H,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVTUIXIURVEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.